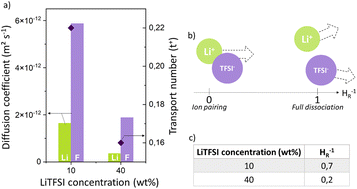Towards N-rich solid polymer electrolytes for Li-ion batteries?†
Materials Advances Pub Date: 2023-10-18 DOI: 10.1039/D3MA00494E
Abstract
Solid polymer electrolytes (SPEs) are faced with many specifications to replace today's liquid organic electrolyte in Li-ion batteries. In this paper, a branched polyethyleneimine (BPEI) is proposed as a new SPE. Infrared and 13C NMR spectroscopy and DFT modelling were combined to clarify the ionic conduction mechanisms and performance of this new kind of polymer electrolyte. To improve its mechanical properties, the BPEI was semi-interpenetrated in a PEO-based network. Afterwards to provide mechanical integrity and efficient ionic transport, inorganic fillers of different natures were added into the membranes: Al2O3, SiO2, ZrO2 and LAGP. For instance, the addition of 10 wt% SiO2 resulted in an enhancement in ionic conductivity, reaching 2.2 × 10−4 S cm−1 at 80 °C. Furthermore, in a symmetric cell, improved cycling facing lithium metal, with a stable response over hundreds of hours without polarization, regardless of filler nature was observed.


Recommended Literature
- [1] Tween20 surfactant effect on the electrocatalytic performance of porous carbon micro-spheres supported MnO2
- [2] Dendrite inhibited and dead lithium activated dual-function additive for lithium metal batteries†
- [3] Deprotonation induced formation of Möbius aromatic [32]heptaphyrins†
- [4] Impact of helical organization on the photovoltaic properties of oligothiophene supramolecular polymers†
- [5] Underpotential deposition and anodic stripping voltammetry at mesoporous microelectrodes
- [6] Measurement of enthalpies and entropies of activation as a function of pairwise distance for the pairwise relative diffusion of SrI2 in water over lengthscales from 6 Što 40 ņ
- [7] Exploring the crystal structure and properties of ytterbium orthoantimonate under high pressure†
- [8] Encapsulation technology to improve biological resource recovery: recent advancements and research opportunities†
- [9] Two-dimensional atom ellipsoid model for analysing He–Li2[(A)1Σu+] rotational collisions with multiple impacts
- [10] Controlling the assembly and spin transport of tetrathiafulvalene carboxylate coated iron oxide nanoparticles†

Journal Name:Materials Advances
Research Products
-
CAS no.: 101713-87-5
-
CAS no.: 155535-23-2
-
CAS no.: 124387-19-5
-
CAS no.: 174064-00-7
-
CAS no.: 1068-69-5









